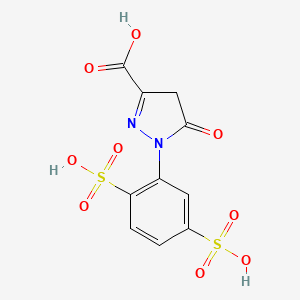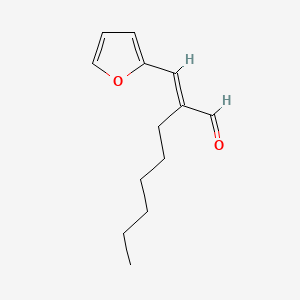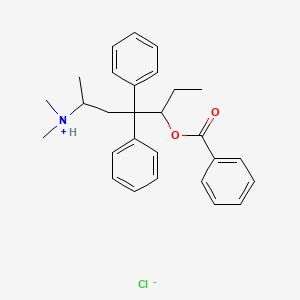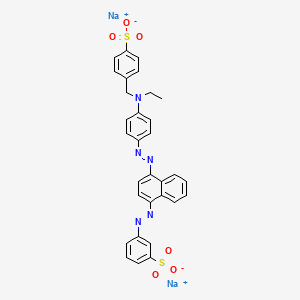
Bis(2,3-dihydroxypropyl) 3,3'-thiodipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is an organic compound known for its unique chemical structure and properties It is a derivative of 3,3’-thiodipropionic acid, where the carboxyl groups are esterified with 2,3-dihydroxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate typically involves the esterification of 3,3’-thiodipropionic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The general reaction scheme is as follows:
3,3’-Thiodipropionic acid+2,3-dihydroxypropyl alcohol→Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate+Water
Industrial Production Methods
In industrial settings, the production of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antioxidant properties due to the presence of the thioether linkage.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized as an additive in polymers to enhance stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is primarily related to its ability to interact with free radicals and reactive oxygen species. The thioether linkage can undergo oxidation, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant property is particularly valuable in biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
3,3’-Thiodipropionic acid: The parent compound, which lacks the esterified hydroxyl groups.
Didodecyl 3,3’-thiodipropionate: An ester derivative with long alkyl chains, used as an antioxidant in polymers.
3,3’-Dithiodipropionic acid: A disulfide derivative with different reactivity and applications.
Uniqueness
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is unique due to the presence of both hydroxyl and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various fields.
Properties
CAS No. |
68928-36-9 |
|---|---|
Molecular Formula |
C12H22O8S |
Molecular Weight |
326.37 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3-[3-(2,3-dihydroxypropoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C12H22O8S/c13-5-9(15)7-19-11(17)1-3-21-4-2-12(18)20-8-10(16)6-14/h9-10,13-16H,1-8H2 |
InChI Key |
OOTUIMGUOKCPKY-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCC(=O)OCC(CO)O)C(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)




![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)

